Methyl 2-butyramidoisonicotinate
Description
Methyl 2-butyramidoisonicotinate is a substituted pyridine derivative characterized by a methyl ester group at the 4-position and a butyramido (amide-linked butyryl) substituent at the 2-position of the pyridine ring. Its structure combines the electron-withdrawing effects of the ester group with the hydrogen-bonding capability of the amide moiety, influencing reactivity and solubility .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(butanoylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-10(14)13-9-7-8(5-6-12-9)11(15)16-2/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
DLDWTTYGWYAEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogs :
Methyl 2-Bromoisonicotinate (CAS 26156-48-9): Features a bromine atom at the 2-position instead of a butyramido group.
Methyl 2-Aminoisonicotinate: Substituted with an amino group at the 2-position.
Methyl 2-Cyanoisonicotinate: Contains a cyano group at the 2-position.
Key Research Findings
- Methyl 2-Bromoisonicotinate : Demonstrated superior stability and reactivity in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s leaving-group capability, making it valuable in pharmaceutical intermediates .
- However, its bulkier substituent may reduce reactivity compared to bromine analogs.
- Substituent Impact on Applications :
- Bromine analogs: Preferred for catalytic transformations (e.g., C-C bond formation).
- Butyramido analogs: More suited for biological applications (e.g., protease inhibitors) due to amide functionality .
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